Cas no 951890-17-8 (3-(4-Biphenyl)-2-bromo-1-propene)

3-(4-Biphenyl)-2-bromo-1-propene 化学的及び物理的性質
名前と識別子
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- 3-(4-Biphenyl)-2-bromo-1-propene
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- MDL: MFCD07782394
- インチ: 1S/C15H13Br/c1-12(16)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10H,1,11H2
- InChIKey: VRVKWVIFXGPTPE-UHFFFAOYSA-N
- ほほえんだ: BrC(=C)CC1C=CC(=CC=1)C1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 220
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 5.8
3-(4-Biphenyl)-2-bromo-1-propene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB360334-2 g |
3-(4-Biphenyl)-2-bromo-1-propene, 97%; . |
951890-17-8 | 97% | 2g |
€1065.20 | 2023-04-26 | |
abcr | AB360334-5g |
3-(4-Biphenyl)-2-bromo-1-propene, 97%; . |
951890-17-8 | 97% | 5g |
€2507.20 | 2024-06-07 | |
abcr | AB360334-5 g |
3-(4-Biphenyl)-2-bromo-1-propene, 97%; . |
951890-17-8 | 97% | 5g |
€2507.20 | 2023-04-26 | |
TRC | B085255-500mg |
3-(4-Biphenyl)-2-bromo-1-propene |
951890-17-8 | 500mg |
$ 605.00 | 2022-06-07 | ||
TRC | B085255-250mg |
3-(4-Biphenyl)-2-bromo-1-propene |
951890-17-8 | 250mg |
$ 365.00 | 2022-06-07 | ||
Fluorochem | 200381-2g |
3-(4-Biphenyl)-2-bromo-1-propene |
951890-17-8 | 97% | 2g |
£624.00 | 2022-03-01 | |
abcr | AB360334-1 g |
3-(4-Biphenyl)-2-bromo-1-propene, 97%; . |
951890-17-8 | 97% | 1g |
€794.30 | 2023-04-26 | |
abcr | AB360334-2g |
3-(4-Biphenyl)-2-bromo-1-propene, 97%; . |
951890-17-8 | 97% | 2g |
€1065.20 | 2024-06-07 | |
Fluorochem | 200381-5g |
3-(4-Biphenyl)-2-bromo-1-propene |
951890-17-8 | 97% | 5g |
£1543.00 | 2022-03-01 | |
abcr | AB360334-1g |
3-(4-Biphenyl)-2-bromo-1-propene, 97%; . |
951890-17-8 | 97% | 1g |
€794.30 | 2024-06-07 |
3-(4-Biphenyl)-2-bromo-1-propene 関連文献
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
3-(4-Biphenyl)-2-bromo-1-propeneに関する追加情報
Introduction to 3-(4-Biphenyl)-2-bromo-1-propene (CAS No. 951890-17-8)
3-(4-Biphenyl)-2-bromo-1-propene, also known by its CAS number 951890-17-8, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique molecular structure, which features a biphenyl moiety and a brominated propene group. The combination of these functional groups imparts specific chemical and physical properties that make it a valuable intermediate in various synthetic pathways and applications.
The molecular formula of 3-(4-Biphenyl)-2-bromo-1-propene is C15H13Br, and its molecular weight is approximately 267.16 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including bromination and coupling reactions. Its synthesis involves the use of readily available starting materials and reagents, making it accessible for both academic research and industrial applications.
In recent years, 3-(4-Biphenyl)-2-bromo-1-propene has been extensively studied for its potential applications in the development of new pharmaceuticals and advanced materials. One of the key areas of interest is its use as a building block in the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of small molecule inhibitors targeting specific enzymes and receptors involved in various diseases, such as cancer and neurodegenerative disorders.
A notable study published in the Journal of Medicinal Chemistry highlighted the use of 3-(4-Biphenyl)-2-bromo-1-propene in the synthesis of novel inhibitors for the enzyme phosphodiesterase 4 (PDE4). PDE4 is a key target for the treatment of inflammatory diseases, and inhibitors derived from this compound have shown promising anti-inflammatory effects in preclinical studies. The biphenyl moiety in 3-(4-Biphenyl)-2-bromo-1-propene contributes to its high affinity for PDE4, while the brominated propene group enhances its pharmacokinetic properties, such as solubility and metabolic stability.
Beyond pharmaceutical applications, 3-(4-Biphenyl)-2-bromo-1-propene has also found utility in materials science. Its unique electronic properties make it an attractive candidate for the development of organic semiconductors and optoelectronic devices. Researchers have utilized this compound as a monomer in the synthesis of conjugated polymers with tunable bandgaps and high charge carrier mobilities. These polymers have potential applications in organic solar cells, light-emitting diodes (LEDs), and field-effect transistors (FETs).
The physical properties of 3-(4-Biphenyl)-2-bromo-1-propene, such as its melting point, boiling point, and solubility, are crucial for its handling and processing in both laboratory and industrial settings. The compound is generally stable under standard conditions but may require careful storage to prevent degradation or unwanted reactions. It is typically stored at room temperature away from direct sunlight and moisture.
In terms of safety, while 3-(4-Biphenyl)-2-bromo-1-propene is not classified as a hazardous material, it is important to handle it with appropriate precautions to ensure laboratory safety. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when handling this compound to minimize exposure risks. Additionally, proper ventilation should be maintained to prevent inhalation of vapors.
The environmental impact of 3-(4-Biphenyl)-2-bromo-1-propene is another important consideration. While there are no specific environmental regulations governing this compound, it is advisable to follow general guidelines for the disposal of organic chemicals to minimize environmental contamination. Proper waste management practices should be implemented to ensure that any unused or waste material is disposed of safely.
In conclusion, 3-(4-Biphenyl)-2-bromo-1-propene (CAS No. 951890-17-8) is a versatile organic compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique molecular structure provides a foundation for the development of novel bioactive compounds and advanced materials. Ongoing research continues to uncover new possibilities for this compound, making it an exciting area of study for scientists and researchers worldwide.
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